Canagliflozin 2-Glucuronide

Pharmacokinetics Metabolite Exposure Ratio Glucuronide Conjugate

Canagliflozin 2‑Glucuronide (CAS 2648415‑15‑8), designated M7, is the major pharmacologically inactive O‑glucuronide metabolite of the SGLT2 inhibitor canagliflozin, formed primarily by UGT1A9. It accounts for approximately 19% of an oral dose in humans and circulates at systemic molar exposure similar to the parent drug, in contrast to the 3‑O‑glucuronide (M5).

Molecular Formula C30H33FO11S
Molecular Weight 620.6 g/mol
Cat. No. B13856323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanagliflozin 2-Glucuronide
Molecular FormulaC30H33FO11S
Molecular Weight620.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F
InChIInChI=1S/C30H33FO11S/c1-13-2-3-15(10-16(13)11-18-8-9-20(43-18)14-4-6-17(31)7-5-14)26-27(23(35)21(33)19(12-32)40-26)41-30-25(37)22(34)24(36)28(42-30)29(38)39/h2-10,19,21-28,30,32-37H,11-12H2,1H3,(H,38,39)/t19?,21-,22+,23?,24+,25-,26+,27?,28+,30-/m1/s1
InChIKeyTZIBMGFJORCASO-UDMAREEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Canagliflozin 2-Glucuronide Procurement Guide: Metabolite Identity, Regulatory Role, and Differentiation from Closest Analogs


Canagliflozin 2‑Glucuronide (CAS 2648415‑15‑8), designated M7, is the major pharmacologically inactive O‑glucuronide metabolite of the SGLT2 inhibitor canagliflozin, formed primarily by UGT1A9 [1]. It accounts for approximately 19% of an oral dose in humans and circulates at systemic molar exposure similar to the parent drug, in contrast to the 3‑O‑glucuronide (M5) [2]. As a phase‑II conjugate, M7 is a critical reference standard for bioanalytical method validation, ANDA regulatory submissions, and drug‑drug interaction studies [3].

Identity
Major pharmacologically inactive 2‑O‑glucuronide metabolite (M7) of canagliflozin, formed by UGT1A9
Exposure Context
Systemic molar exposure similar to parent drug, supporting metabolite‑in‑safety testing (MIST) bridging
Analytical Role
Bioanalytical reference standard for LC‑MS/MS method validation, ANDA regulatory workflows, and DDI studies

Why Canagliflozin 2‑Glucuronide Cannot Be Substituted by the 3‑Glucuronide or Parent Drug in Regulated Workflows


Canagliflozin 2‑glucuronide (M7) and 3‑glucuronide (M5) are regioisomeric conjugates that differ in the position of glucuronic acid attachment, leading to distinct enzyme specificity, systemic exposure ratios, and pharmacogenetic response profiles [1]. M7 is formed exclusively by UGT1A9 in both liver and kidney, whereas M5 is formed by UGT2B4 only in the liver; consequently, genetic variants of UGT1A9 alter M7‑dependent clearance more profoundly than UGT2B4 variants alter M5‑dependent clearance [2]. In human pharmacokinetic studies, M7 achieves molar exposure equivalent to the parent drug, while M5 reaches only ∼50% of parent exposure, meaning that quantification of M5 alone cannot accurately reflect total metabolite burden [3]. These quantitative differences preclude simple interchange between the two glucuronides in bioequivalence, DDI, or pharmacogenetic applications.

Regioisomeric Mismatch with M5
M7 (2‑O‑glucuronide) and M5 (3‑O‑glucuronide) are distinct conjugates; glucuronidation site alters enzyme specificity and systemic exposure ratios.
Enzyme Pathway Divergence
M7 formation is catalyzed exclusively by UGT1A9, while M5 depends on UGT2B4. UGT1A9 polymorphisms affect M7‑related clearance more profoundly, and M5 cannot serve as a pharmacogenetic surrogate.
Exposure Ratio Disparity
M7 achieves ~2‑fold higher systemic molar exposure relative to parent compared to M5. Quantifying only M5 may not reflect total metabolite burden required for bioequivalence or DDI assessment.

Quantitative Differentiation Evidence for Canagliflozin 2‑Glucuronide vs. Its Closest Analogs


M7 Achieves Systemic Molar Exposure Equivalent to Parent Canagliflozin Whereas M5 Reaches Only Half

In a multiple‑dose clinical study in type 2 diabetes mellitus subjects (n=36, 50‑300 mg/day for 7 days), systemic molar exposure of M7 was similar to that of canagliflozin (molar ratio ≈1:1), while M5 exposure was approximately half that of the parent drug [1]. This 2‑fold higher relative exposure of M7 compared to M5 means that M7 is the predominant circulating metabolite species and the more relevant analyte for pharmacokinetic bridging and metabolite‑in‑safety testing (MIST) compliance.

Systemic Molar Exposure
Head-to-head
M7 molar ratio ≈1:1
M5 molar ratio ≈0.5:1
~2‑fold higher relative exposure
Supports MIST and bioequivalence analyte selection
Steady‑state, multiple‑dose, n=36 T2DM subjects
Pharmacokinetics Metabolite Exposure Ratio Glucuronide Conjugate

UGT1A9‑Mediated Formation of M7 Imparts Greater Pharmacogenetic Variability to Canagliflozin Clearance than UGT2B4‑Mediated M5 Formation

In vitro incubations with recombinant UGTs identified UGT1A9 as the sole enzyme responsible for M7 formation and UGT2B4 for M5 [1]. Pooled pharmacogenomic analysis of 134 participants from 7 Phase‑1 studies revealed that carriers of the reduced‑function UGT1A9*3 allele exhibited a 45% increase in canagliflozin AUCτ,ss relative to wild‑type, whereas UGT2B4*2 carriers showed only an 18% increase in AUCt,ss [1]. The 2.5‑fold larger effect size for the M7‑associated enzyme demonstrates that M7 formation is the primary determinant of genetically driven variability in canagliflozin exposure.

Pharmacogenetic Variability
Reported
UGT1A9*3 → AUCτ,ss ↑45%
UGT2B4*2 → AUCt,ss ↑18%
2.5‑fold greater impact for M7 pathway
M7 exposure captures major UGT1A9 pharmacogenetic effect
Pooled analysis of 134 participants from 7 Phase‑1 studies
Pharmacogenomics UGT Polymorphism Drug Metabolism

M7 and M5 Exhibit Divergent Pharmacokinetic Responses to UGT Induction by Rifampin

In an open‑label, fixed‑sequence DDI study in healthy participants (n=14) receiving canagliflozin 300 mg q.d. with and without rifampin 600 mg q.d., M7 Cmax increased by 31% (geometric mean ratio 131.13, 90% CI 115.45–148.93) while M5 Cmax increased by 61% (ratio 160.69, 90% CI 134.22–192.38). More strikingly, M7 AUC∞ decreased by 32% (ratio 67.57, 90% CI 60.52–75.44) whereas M5 AUC∞ remained unchanged (ratio 104.12, 90% CI 92.83–116.78) [1]. This differential response indicates that M7 is a more sensitive and specific probe for UGT‑mediated induction effects than M5.

DDI with Rifampin
Head-to-head
M7 AUC∞ ratio 67.57% (↓32%)
M5 AUC∞ ratio 104.12% (unchanged)
M7 responds to UGT induction; M5 does not
M7 is a sensitive probe for UGT‑mediated DDI
n=14 healthy subjects, canagliflozin 300 mg + rifampin 600 mg
Drug‑Drug Interaction UGT Induction Rifampin

In Rats, M7 Systemic Exposure Is 4.25‑Fold Lower than M5, Demonstrating Species‑Specific Metabolism Relevant for Preclinical Translation

UPLC‑MS/MS quantification in Sprague‑Dawley control rats (n=5) following a single oral dose of canagliflozin 20 mg/kg revealed M7 AUC0–t of 215.79 ± 26.95 ng·h/L versus M5 AUC0–t of 917.27 ± 227.42 ng·h/L [1]. This 4.25‑fold lower exposure of M7 in rats contrasts sharply with human data where M7 exposure equals that of the parent drug, indicating that M7—not M5—is the metabolite that best flags the species disconnect in canagliflozin glucuronidation.

Species Metabolic Difference
Reported
Rat M7 AUC0–t 215.79 ng·h/L
Rat M5 AUC0–t 917.27 ng·h/L
4.25‑fold lower M7 in rats vs humans
Flags species disconnect in glucuronidation for MIST
SD rats, single 20 mg/kg oral dose, n=5
Preclinical Pharmacokinetics Species Differences Metabolite Profiling

High‑Value Application Scenarios for Canagliflozin 2‑Glucuronide Based on Quantitative Differentiation Evidence


Abbreviated New Drug Application (ANDA) Bioequivalence Studies Requiring Metabolite Quantification

Regulatory ANDA submissions for generic canagliflozin formulations require validated LC‑MS/MS methods for both parent drug and major metabolites. Because M7 achieves systemic molar exposure equivalent to canagliflozin [1], it serves as the preferred metabolite analyte for establishing bioequivalence and demonstrating comparable metabolite‑to‑parent ratios between test and reference products. Canagliflozin 2‑glucuronide is supplied with full characterization data compliant with regulatory guidelines and can be traced against USP or EP pharmacopeial standards [2].

Pharmacogenetic Panel Studies Targeting UGT1A9 Polymorphism Effects on SGLT2 Inhibitor Pharmacokinetics

M7 formation is exclusively catalyzed by UGT1A9, and the UGT1A9*3 allele increases canagliflozin AUC by 45% [1]. Researchers conducting pharmacogenetic association studies with canagliflozin must quantify M7 as the specific phenotypic readout of UGT1A9 activity; M5 (UGT2B4‑dependent) captures a different enzymatic pathway with only an 18% exposure effect and would confound genotype–phenotype correlations.

Drug–Drug Interaction Assessments Involving UGT Enzyme Inducers or Inhibitors

Co‑administration with the pan‑UGT inducer rifampin reduces M7 AUC∞ by 32% while leaving M5 AUC∞ unchanged [1]. This divergent behavior makes M7 the metabolite of choice for detecting and quantifying UGT‑mediated DDI effects. Analytical methods that omit M7 risk under‑reporting the metabolic interaction liability of canagliflozin, which is critical for product labeling and regulatory risk assessment.

Preclinical Species Scaling and Human Metabolite Safety Testing (MIST)

In rats, M7 exposure is 4.25‑fold lower than M5, whereas in humans M7 exposure matches the parent drug [1]. This species‑dependent metabolic profile means that M7 must be explicitly quantified in toxicology species to justify the adequacy of preclinical safety coverage under ICH M3(R2) and MIST guidance. Canagliflozin 2‑glucuronide reference material enables the cross‑species normalization of metabolite exposure that M5 alone cannot provide.

Application
Selection Property
Validation Focus
ANDA Bioequivalence Metabolite Quantification
Molar exposure mirrors parent drug, enabling direct metabolite‑ratio comparison
LC‑MS/MS method validation with M7 as reference, metabolite‑to‑parent ratio bridging
UGT1A9 Pharmacogenetic Studies
M7 formation exclusively catalyzed by UGT1A9; exposure reflects enzyme activity variation
Genotype–phenotype correlation using M7 systemic exposure as phenotypic readout
UGT‑Mediated DDI Evaluation
M7 AUC∞ decreases 32% with rifampin, while M5 remains unchanged; selective induction sensitivity
DDI study design with M7 as the UGT induction probe, avoiding under‑reporting of metabolic liability
Preclinical Species Scaling & MIST
M7 exposure is species‑dependent; flags rodent–human disconnect in glucuronidation
Cross‑species metabolite exposure normalization for ICH M3(R2) safety coverage justification
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